N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1901059-39-9
VCID: VC6176076
InChI: InChI=1S/C16H14ClF3N4O2/c17-11-2-1-10(16(18,19)20)7-12(11)23-15(25)13-8-14(22-9-21-13)24-3-5-26-6-4-24/h1-2,7-9H,3-6H2,(H,23,25)
SMILES: C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Molecular Formula: C16H14ClF3N4O2
Molecular Weight: 386.76

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide

CAS No.: 1901059-39-9

Cat. No.: VC6176076

Molecular Formula: C16H14ClF3N4O2

Molecular Weight: 386.76

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide - 1901059-39-9

Specification

CAS No. 1901059-39-9
Molecular Formula C16H14ClF3N4O2
Molecular Weight 386.76
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C16H14ClF3N4O2/c17-11-2-1-10(16(18,19)20)7-12(11)23-15(25)13-8-14(22-9-21-13)24-3-5-26-6-4-24/h1-2,7-9H,3-6H2,(H,23,25)
Standard InChI Key DVEUWTPKABASPE-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Morpholine moiety: A six-membered heterocycle containing one oxygen and one nitrogen atom, attached at position 6 of the pyrimidine ring.

  • N-(2-Chloro-5-(trifluoromethyl)phenyl)carboxamide: A substituted phenyl group with chlorine at position 2 and a trifluoromethyl group at position 5, linked via a carboxamide bond.

This configuration enhances metabolic stability and target binding affinity, as the trifluoromethyl group contributes to lipophilicity, while the morpholine ring improves solubility.

Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₆H₁₄ClF₃N₄O₂
Molecular Weight386.76 g/mol
CAS Registry Number1901059-39-9
XLogP33.2 (predicted)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count4

Data sourced from VulcanChem and PubChem.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrimidine ring formation: Condensation of ethyl 4-chloro-6-morpholinopyrimidine-2-carboxylate with 2-chloro-5-(trifluoromethyl)aniline under acidic conditions.

  • Carboxamide coupling: Activation of the carboxylate group using thionyl chloride (SOCl₂), followed by reaction with the aniline derivative.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Critical reaction parameters:

  • Temperature: 80–100°C for condensation steps.

  • Solvent: Dichloromethane (DCM) for carboxamide coupling.

  • Catalysts: Dimethylaminopyridine (DMAP) for accelerated acylation .

Analytical Characterization

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

  • NMR:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 4.02–3.98 (m, 4H, morpholine), 3.76–3.72 (m, 4H, morpholine).

    • ¹³C NMR: δ 165.2 (C=O), 157.8 (pyrimidine C6), 152.1 (pyrimidine C2).

  • HRMS: m/z 387.0821 [M+H]⁺ (calculated: 387.0815).

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates nanomolar inhibition of PI3Kδ (IC₅₀ = 12 nM), a kinase critical for B-cell activation and tumor microenvironment modulation. Comparative studies with idelalisib (a PI3Kδ inhibitor) reveal superior selectivity (>100-fold over PI3Kα/β/γ isoforms).

Proposed binding mode:

  • The morpholine oxygen forms hydrogen bonds with Val828 in the ATP-binding pocket.

  • The trifluoromethyl group engages in hydrophobic interactions with Ile831 and Met752 .

Anti-Inflammatory Effects

In murine macrophages, the compound reduces lipopolysaccharide (LPS)-induced nitric oxide (NO) production (IC₅₀ = 0.8 μM) by suppressing inducible NO synthase (iNOS) expression. This activity parallels that of dexamethasone but with reduced glucocorticoid receptor off-target effects.

Therapeutic Applications

Oncology

  • Lymphoma models: In vivo studies show 60% tumor growth inhibition in SU-DHL-4 xenografts at 10 mg/kg (oral, QD).

  • Combination therapy: Synergizes with rituximab (anti-CD20 antibody) to enhance apoptosis in chronic lymphocytic leukemia (CLL) cells .

Autoimmune Diseases

  • Rheumatoid arthritis (RA): Reduces joint inflammation in collagen-induced arthritis (CIA) mice by 70% at 5 mg/kg.

  • Inflammatory bowel disease (IBD): Attenuates colitis in IL-10⁻/⁻ mice via PI3Kδ/NF-κB pathway inhibition.

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀ (nM)Selectivity (vs PI3Kα)
N-(2-Chloro-5-(CF₃)phenyl)-6-morpholinopyrimidine-4-carboxamidePI3Kδ12>100
IdelalisibPI3Kδ2430
DuvelisibPI3Kδ/γ525

Data adapted from VulcanChem and Journal of Medicinal Chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator